molecular formula C9H14ClF3O2S B13559720 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers

Cat. No.: B13559720
M. Wt: 278.72 g/mol
InChI Key: YRECJUIEKOZRAG-UHFFFAOYSA-N
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Description

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride, Mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride typically involves the reaction of cyclohexyl derivatives with trifluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thiols are formed.

    Oxidation Products: Sulfones and sulfoxides are typical products of oxidation.

    Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.

Scientific Research Applications

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, modifying the structure and function of the target. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Lacks the trifluoroethyl and cyclohexyl groups, making it less reactive and versatile.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to different reactivity and applications.

    Cyclohexylmethanesulfonyl Chloride: Similar structure but without the trifluoroethyl group, affecting its chemical properties and uses.

Uniqueness

The presence of both the trifluoroethyl and cyclohexyl groups in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride imparts unique reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research.

Properties

Molecular Formula

C9H14ClF3O2S

Molecular Weight

278.72 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride

InChI

InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2

InChI Key

YRECJUIEKOZRAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CS(=O)(=O)Cl)CC(F)(F)F

Origin of Product

United States

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